Product packaging for 2-Isocyanato-2-methylpentane(Cat. No.:)

2-Isocyanato-2-methylpentane

Cat. No.: B13628729
M. Wt: 127.18 g/mol
InChI Key: FIYUGTLHBRHIKJ-UHFFFAOYSA-N
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Description

2-Isocyanato-2-methylpentane, with the molecular formula C7H13NO and a monoisotopic mass of 127.09972 Da, is an aliphatic monoisocyanate compound intended for research and development purposes . Its structure is defined by the SMILES notation CCCC(C)(C)N=C=O and the InChIKey FIYUGTLHBRHIKJ-UHFFFAOYSA-N . This compound is closely related to tert-butyl isocyanate (CAS 1609-86-5), sharing the characteristic branched-chain alkyl group attached to a highly reactive isocyanate functional group (-N=C=O) . Isocyanates like this compound are fundamental building blocks in polymer science, primarily used to synthesize polyurethanes through reactions with polyols . Researchers value this specific monomer for introducing a bulky, branched alkyl chain into polymer backbones, which can influence the final material's properties, such as flexibility, chemical resistance, and thermal stability. Beyond polymerization, its reactive isocyanate group makes it a valuable intermediate in organic synthesis for constructing ureas and other nitrogen-containing compounds via nucleophilic addition reactions . It is critical to note that isocyanates are significantly more reactive and toxic than their isocyanide counterparts . The high reactivity of the -N=C=O group correlates with its hazardous nature; exposure, even in small amounts through inhalation or dermal contact, can lead to severe health effects including respiratory sensitization, asthma, and lung inflammation . Therefore, this chemical requires strict handling protocols in a controlled laboratory setting. Disclaimer: This product is provided 'As Is' for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for safe handling, usage, and disposal in compliance with all applicable local, state, national, and international regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B13628729 2-Isocyanato-2-methylpentane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-isocyanato-2-methylpentane

InChI

InChI=1S/C7H13NO/c1-4-5-7(2,3)8-6-9/h4-5H2,1-3H3

InChI Key

FIYUGTLHBRHIKJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)N=C=O

Origin of Product

United States

Chemical Reactivity and Transformation of 2 Isocyanato 2 Methylpentane

Nucleophilic Addition Reactions to the Isocyanate Group

The general reactivity of isocyanates with compounds containing active hydrogen atoms follows a well-established pattern. The reaction proceeds via the attack of a nucleophile on the electrophilic carbon of the isocyanate, with the hydrogen from the nucleophile adding to the nitrogen atom. scispace.com

The reaction between an isocyanate and an alcohol yields a urethane (B1682113) linkage (-NH-COO-). wikipedia.org This reaction is fundamental to the production of polyurethanes. scispace.com When a diisocyanate reacts with a diol, a linear polyurethane is formed. scispace.com

The kinetics of urethane formation are influenced by several factors, including the structure of the isocyanate and the alcohol, the presence of catalysts, and the reaction temperature. rsc.org Generally, the reaction can proceed without a catalyst, but catalysts are often employed to control the reaction rate. scispace.commdpi.com Kinetic studies often utilize an excess of the alcohol to achieve pseudo-first-order reaction conditions. rsc.org The reactivity of different hydroxyl groups can vary, with primary alcohols being more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols. scispace.comnih.gov For instance, in the reaction of phenyl isocyanate with glycerol, the primary hydroxyl groups were found to be approximately four times more reactive than the secondary one. nih.gov

Table 1: Relative Reactivity of Alcohols with Isocyanates

Alcohol TypeGeneral Reactivity Order
Primary> Secondary
Secondary> Tertiary
TertiaryLowest Reactivity

This table illustrates the general trend in reactivity of different types of alcohols towards isocyanates in uncatalyzed systems. scispace.com

The structure of the isocyanate itself plays a crucial role in its reactivity. Steric hindrance around the isocyanate group can significantly reduce the reaction rate. scispace.com In the case of 2-isocyanato-2-methylpentane (B6189176), the tertiary alkyl group (a carbon atom bonded to three other carbon atoms) attached to the isocyanate group presents considerable steric bulk. This steric hindrance makes the electrophilic carbon of the isocyanate group less accessible to nucleophiles, such as alcohols, thereby slowing down the rate of urethane formation compared to less hindered aliphatic isocyanates. scispace.comrsc.org While aromatic isocyanates are generally more reactive than aliphatic isocyanates, steric hindrance remains a significant factor in both classes of compounds. scispace.com

Reactions with Amines for Urea (B33335) Formation

Isocyanates readily react with primary and secondary amines to form substituted ureas. wikipedia.orgcommonorganicchemistry.com This reaction is typically very fast and often does not require a catalyst. wikipedia.org The reaction is a straightforward nucleophilic addition of the amine to the isocyanate group. commonorganicchemistry.com

While polyurea is typically formed from the reaction of diisocyanates with diamines, the fundamental chemistry can be understood through the reactions of mono-isocyanates. wikipedia.orgresearchgate.net The reaction of an isocyanate with an amine forms a urea linkage. wikipedia.org If a mono-isocyanate is reacted with a diamine, or a diisocyanate with a monoamine, a polymer chain can still be formed through stepwise addition. The formation of polyurea follows a polyaddition mechanism where no side products are formed. researchgate.net

The reaction between an isocyanate and an amine is generally much faster than the reaction between an isocyanate and an alcohol or water. americanchemistry.com The order of reactivity for uncatalyzed systems is generally: aliphatic amines > aromatic amines > primary alcohols > water. scispace.com

Reactions with Water and Side Reactions

The reaction of this compound with water is a significant side reaction in many applications, particularly in the formation of polyurethanes. l-i.co.uk Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas. wikipedia.orgl-i.co.ukmasterorganicchemistry.com

R-NCO + H₂O → [R-NH-COOH] → R-NH₂ + CO₂ (Unstable carbamic acid)

The amine formed in this reaction is highly reactive and can subsequently react with another isocyanate molecule to form a disubstituted urea. wikipedia.orgresearchgate.net

R-NH₂ + R-NCO → R-NH-CO-NH-R (Urea linkage)

This reaction is the basis for the formation of polyurea foams, where the liberated carbon dioxide acts as a blowing agent. wikipedia.orgresearchgate.net In the context of polyurethane synthesis, this reaction is often undesirable as it consumes isocyanate intended for reaction with the polyol and can lead to the formation of urea linkages within the polyurethane structure, creating a poly(urethane-urea). wikipedia.org

Further side reactions can occur. For example, the urea formed can react with another isocyanate to form a biuret. wikipedia.org Similarly, the urethane linkage can react with an isocyanate to form an allophanate, though this reaction typically requires elevated temperatures. researchgate.net

Cycloaddition Reactions Involving the Isocyanate Moiety

The cumulative double bonds in the isocyanate group allow it to participate in various cycloaddition reactions, leading to the formation of heterocyclic ring systems.

Isocyanates can undergo self-cycloaddition to form dimers and trimers. The dimerization typically results in the formation of a four-membered uretidinedione ring (a 1,3-diazetidine-2,4-dione), while trimerization yields a highly stable six-membered isocyanurate ring (a 1,3,5-triazinane-2,4,6-trione). scribd.com

These reactions are generally catalyzed. scribd.comgoogle.com The choice of catalyst and reaction conditions can selectively favor one process over the other. For sterically hindered isocyanates like this compound, dimerization is often more facile than trimerization. The cyclotrimerization of isocyanates is an important industrial process for producing polyisocyanurate foams and coatings with high thermal stability. researchgate.netgoogle.com

A variety of catalysts are known to promote these transformations, including tertiary amines, phosphines, and various metal salts. scribd.comgoogle.comgoogle.com For instance, cesium fluoride (B91410) (CsF) and certain tetraalkylammonium fluorides have been shown to be highly effective catalysts for the trimerization of both alkyl and aryl isocyanates. google.com The use of specific catalyst systems, such as a mixture of a tertiary amine and a co-catalyst like benzoyl peroxide, can lead to rapid trimerization of aromatic isocyanates after an initial induction period. google.com

Table 1: Representative Catalysts for Isocyanate Cyclization

Catalyst System Predominant Product Isocyanate Type Reference
Tertiary Amines / Epoxides Trimer (Isocyanurate) Aromatic google.com
Cesium Fluoride (CsF) Trimer (Isocyanurate) Alkyl, Aryl google.com
Sodium p-Toluenesulfinate / TBAI Trimer (Isocyanurate) Alkyl, Aryl researchgate.net
Phosphine Oxides Dimer (Uretidinedione) or Carbodiimide Alkyl, Aryl wikipedia.org

This table presents general catalytic systems for isocyanate cyclization. The specific reactivity of this compound may vary.

Isocyanates can undergo [2+2] cycloaddition reactions with alkenes to form four-membered heterocyclic rings known as β-lactams (2-azetidinones). acs.orgnih.govencyclopedia.pub This reaction is a powerful tool in organic synthesis for creating this important structural motif found in many biologically active compounds, including penicillin and related antibiotics. encyclopedia.pub

The reaction of an isocyanate with an alkene can be promoted thermally or photochemically. fiveable.me The mechanism can vary depending on the substrates; for example, the reaction of chlorosulfonyl isocyanate (CSI) with electron-rich alkenes is believed to proceed through a stepwise pathway involving a diradical intermediate, while reactions with electron-deficient alkenes may follow a concerted pathway. researchtrends.net The development of catalytic, enantioselective versions of this reaction is an area of active research. acs.orgrsc.org

While direct examples involving this compound are not prevalent in the literature, the general reactivity pattern is well-established for other isocyanates. encyclopedia.pubnih.gov For instance, the reaction of chlorosulfonyl isocyanate with various alkenes is a common method for producing β-lactams in large quantities. nih.gov

Functional Group Interconversions of the Isocyanate Group

The isocyanate group is highly versatile and can be readily converted into a variety of other important functional groups through reactions with nucleophiles. wikipedia.orgscribd.com These transformations are fundamental in polymer chemistry, particularly in the synthesis of polyurethanes and polyureas, and in the preparation of fine chemicals and pharmaceuticals. wikipedia.orglookchem.com

The primary reactions involve the addition of a nucleophile to the electrophilic carbonyl carbon of the isocyanate. wikipedia.org

Reaction with Alcohols: In the presence of an alcohol (R'OH), this compound will form a N-substituted carbamate (B1207046) (urethane). wikipedia.orgkuleuven.be This reaction is the cornerstone of polyurethane chemistry. wikipedia.org The reaction can be catalyzed by various compounds, including metal salts like zinc derivatives, to increase the rate of carbamylation while minimizing side reactions. google.com

Reaction with Amines: Primary or secondary amines (R'R''NH) react rapidly with isocyanates to produce N,N'-substituted ureas. wikipedia.orgbeilstein-journals.orgnih.gov This reaction is generally faster than the reaction with alcohols. One-pot procedures have been developed to generate isocyanates in situ from other functional groups, such as azides, followed by reaction with an amine to form ureas. beilstein-journals.orgorganic-chemistry.org

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas. wikipedia.org This reaction is utilized in the production of polyurethane foams, where the liberated CO2 acts as a blowing agent. wikipedia.org

Table 2: Key Functional Group Interconversions of this compound

Nucleophile Reagent Class Resulting Functional Group Product Structure (R = 2-methylpentan-2-yl)
R'-OH Alcohol Carbamate (Urethane) R-NH-C(=O)O-R'
R'NH₂ Primary Amine Substituted Urea R-NH-C(=O)NH-R'
R'R''NH Secondary Amine Substituted Urea R-NH-C(=O)N(R')R''

Applications in Organic Synthesis and Polymer Chemistry

Role as a Monofunctional Building Block

As a monofunctional isocyanate, 2-isocyanato-2-methylpentane (B6189176) would theoretically serve as a versatile building block in organic synthesis. The isocyanate group (-N=C=O) is highly reactive toward nucleophiles such as alcohols, amines, and water.

Influence on Polymer Properties (as a chain-stopper or end-capper)

In polymer chemistry, monofunctional reagents are crucial for controlling the molecular weight and modifying the properties of polymers by acting as chain-stoppers or end-cappers. By reacting with the growing polymer chain, they terminate further polymerization.

Catalytic Applications and Ligand Development

The isocyanate functional group is not typically known for direct catalytic activity. Instead, the reactions involving isocyanates are themselves often catalyzed by various compounds, including amines and organometallic species. rsc.orgacs.org A search for any potential role of this compound either as a catalyst or as a ligand in the development of catalytic systems yielded no results.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental in identifying the functional groups present in a molecule. For 2-isocyanato-2-methylpentane (B6189176), these methods are particularly crucial for characterizing the isocyanate (-N=C=O) group.

The isocyanate group is distinguished by a highly characteristic and intense absorption band in the IR spectrum resulting from its asymmetric stretching vibration (νₐₛ(NCO)). spectroscopyonline.com This peak is typically observed in the 2240–2280 cm⁻¹ region, an area of the spectrum that is usually free from other common vibrational modes, making it a reliable diagnostic tool. spectroscopyonline.comresearchgate.net The intensity of this band is notably strong due to the large change in dipole moment associated with the asymmetric stretch. spectroscopyonline.com

In Raman spectroscopy, the symmetric stretching vibration (νₛ(NCO)) of the isocyanate group, often found around 1450-1400 cm⁻¹, can also be observed, although the asymmetric stretch is typically more prominent in IR spectra. acs.org The bending modes of the NCO group (δ(NCO)) occur at lower frequencies, generally below 700 cm⁻¹. The exact positions of these bands can be subtly influenced by the molecular environment and the physical state of the sample.

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy TypeIntensity
Asymmetric Stretch (νₐₛ(NCO))2240 - 2280IRVery Strong, Broad
Symmetric Stretch (νₛ(NCO))~1450 - 1400RamanVariable
Bending (δ(NCO))< 700IR, RamanVariable
C-H Stretch (Alkyl)2880 - 2940IR, RamanStrong
C-H Bend (Alkyl)1365 - 1480IR, RamanStrong

To probe the dynamics of the isocyanate group within its molecular environment, advanced techniques such as ultrafast two-dimensional infrared (2D IR) vibrational echo spectroscopy are employed. stanford.eduscispace.com This non-linear spectroscopic method is analogous to 2D NMR and provides information on molecular dynamics on a femtosecond to picosecond timescale. stanford.edu

By using a sequence of three ultrashort IR pulses tuned to the NCO vibrational frequency, it is possible to monitor the fluctuations in the vibrational frequency of the isocyanate group over time. taylorfrancis.com These fluctuations are caused by the dynamic interactions of the NCO group with its surrounding solvent molecules or other parts of the molecule. The timescale of these frequency fluctuations, known as spectral diffusion, reveals critical information about the structural evolution and dynamics of the local environment. stanford.edu For this compound, this technique could be used to study solvent-solute interactions and conformational dynamics, providing insights that are inaccessible through conventional linear IR spectroscopy. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.

While direct experimental spectra for this compound are not widely published, the expected chemical shifts and splitting patterns can be accurately predicted based on the analysis of similar structures like 2-methylpentane (B89812) and other alkyl isocyanates. docbrown.infodocbrown.infochemicalbook.comacs.org The structure contains five distinct sets of protons and six unique carbon environments.

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show five signals. The protons on the carbon adjacent to the electron-withdrawing isocyanate group would be the most deshielded. The signals would exhibit splitting patterns according to the n+1 rule, based on the number of neighboring protons.

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum is predicted to show six distinct signals. The quaternary carbon bonded to the isocyanate group (C2) and the isocyanate carbon itself (C=O) would be significantly downfield. The chemical shift of the isocyanate carbon is particularly characteristic, typically appearing in the 120-130 ppm range. acs.org

Predicted NMR Data for this compound
¹H NMR (Proton)¹³C NMR (Carbon-13)
LabelAssignmentPredicted Shift (δ, ppm)Predicted MultiplicityLabelPredicted Shift (δ, ppm)
a-CH₃ (C1)~0.9Triplet (t)C1~14
b-CH₂- (C4)~1.2-1.3Multiplet (m)C2~60-70
c-CH₂- (C3)~1.5-1.6Multiplet (m)C3~40-45
d-C(CH₃)- (C2-Me)~1.3-1.4Singlet (s)C4~20-25
e-CH₃ (C5)--C5~25-30
-----N=C=O~120-130

Note: Predicted values are based on analogous structures and general chemical shift principles.

To unequivocally confirm the structural assignments predicted from 1D NMR, two-dimensional (2D) NMR experiments are utilized. slideshare.netiranchembook.ir

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, cross-peaks would be expected between the protons of the propyl chain (C1-H₃ with C4-H₂, and C4-H₂ with C3-H₂), confirming their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between C1-H₃ and C1, C3-H₂ and C3, C4-H₂ and C4, and the C2-methyl protons with their attached carbon, confirming the assignment of each C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for identifying quaternary carbons. For instance, the methyl protons on C2 would show a correlation to the quaternary carbon C2 and the isocyanate carbon, firmly establishing the location of the isocyanate group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. chemguide.co.uk The molecular ion peak (M⁺) for this compound (C₇H₁₃NO) would appear at a mass-to-charge ratio (m/z) of 127.10.

Upon electron ionization, the molecular ion becomes energetically unstable and fragments. libretexts.org The fragmentation pathways are often dictated by the formation of the most stable carbocations. libretexts.org For this compound, the key fragmentation would involve the cleavage of a C-C bond adjacent to the tertiary carbon (C2). The most favorable cleavage is the loss of the largest alkyl group, which in this case is a propyl radical (•CH₂CH₂CH₃), to form a highly stable tertiary carbocation. youtube.com

Predicted Mass Spectrometry Fragmentation for this compound
m/zProposed Fragment IonNeutral Loss
127[C₇H₁₃NO]⁺ (Molecular Ion)-
84[C₄H₆NO]⁺•C₃H₇ (Propyl radical)
112[C₆H₁₀NO]⁺•CH₃ (Methyl radical)
70[C₃H₄NO]⁺•C₄H₉ (Butyl radical)

The base peak in the spectrum would likely be at m/z 84, corresponding to the [C(CH₃)₂(NCO)]⁺ ion, due to the high stability of the tertiary carbocation formed after the loss of the propyl radical. Other significant peaks would arise from the loss of other alkyl radicals from the parent ion.

Computational and Theoretical Investigations

Electronic Structure and Reactivity Studies

The reactivity of 2-isocyanato-2-methylpentane (B6189176) is fundamentally governed by the electronic characteristics of the isocyanate functional group and the influence of its tertiary alkyl substituent.

The isocyanate functional group (–N=C=O) is characterized by a unique electronic structure consisting of two adjacent double bonds. nih.gov The carbon atom is positioned between two highly electronegative atoms, nitrogen and oxygen, which induces a significant partial positive charge on the carbon, making it a strong electrophilic center. nih.gov Concurrently, the nitrogen atom possesses nucleophilic characteristics. nih.gov This electronic arrangement is the primary driver for the high reactivity of isocyanates towards nucleophiles. doxuchem.com

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in quantifying these electronic properties. nih.govresearchgate.net Such calculations can determine orbital energies, charge distributions, and molecular electrostatic potentials, which are key indicators of reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactions. For isocyanates, the LUMO is typically centered on the N=C=O group, specifically on the carbon atom, indicating its susceptibility to nucleophilic attack.

Table 1: Calculated Electronic Properties of a Model Alkyl Isocyanate Group Note: The following data is representative of a generic tertiary alkyl isocyanate, calculated using common quantum chemical methods, to illustrate the typical electronic environment of the functional group in this compound.

PropertyCalculated ValueSignificance
Mulliken Charge on Isocyanate Carbon (C)+0.45 to +0.60Indicates a strong electrophilic character, making it the primary site for nucleophilic attack.
Mulliken Charge on Isocyanate Nitrogen (N)-0.30 to -0.45Highlights the nucleophilic nature of the nitrogen atom.
Mulliken Charge on Isocyanate Oxygen (O)-0.25 to -0.40Contributes to the overall polarity of the functional group.
LUMO Energy~0.5 to 1.5 eVA low-lying LUMO energy suggests high reactivity with nucleophiles.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers or rotamers) that arise from rotation about single bonds. lumenlearning.com For this compound, rotations around the C-C bonds of the 2-methylpentyl chain give rise to various conformers with different steric energies.

The stability of these conformers is primarily determined by steric hindrance. Eclipsed conformations are energetically unfavorable compared to staggered conformations. lumenlearning.com Furthermore, among the staggered conformations, gauche interactions (where bulky groups are adjacent at a 60° dihedral angle) are less stable than anti-conformations (where they are opposite at 180°). lumenlearning.com Computational methods can predict the geometries and relative energies of these conformers, identifying the most stable, low-energy structures that the molecule is likely to adopt. For the 2-methylpentyl group, the most stable conformations will seek to minimize the steric interactions between the methyl and propyl groups attached to the tertiary carbon.

Table 2: Hypothetical Relative Energies of this compound Conformers This table presents an illustrative conformational analysis. The energy values are hypothetical, based on general principles of alkane conformational energetics.

ConformerKey Dihedral Angle(s)Relative Energy (kJ/mol)Description
Anti-AntiN-C-C-C ≈ 180°, C-C-C-C ≈ 180°0.0Most stable conformer with minimal steric strain.
Anti-GaucheN-C-C-C ≈ 180°, C-C-C-C ≈ 60°~3.8One gauche interaction within the pentyl chain, leading to moderate steric strain.
Gauche-GaucheN-C-C-C ≈ 60°, C-C-C-C ≈ 60°~7.6Multiple gauche interactions result in higher steric strain.
EclipsedAny C-C bond with 0° dihedral>15.0Highly unstable due to significant steric repulsion.

Reaction Mechanism Studies

Computational chemistry is essential for elucidating the detailed step-by-step mechanisms of chemical reactions, including the formation of intermediates and transition states.

The most significant reaction of isocyanates is their addition reaction with nucleophiles, particularly alcohols, to form urethanes. kuleuven.bechemeurope.com Computational modeling can explore the potential energy surfaces of these reactions to determine the most likely pathways. researchgate.net For the reaction of this compound with an alcohol, several mechanisms can be computationally investigated:

Direct Bimolecular Addition: A single alcohol molecule attacks the isocyanate. Theoretical calculations often show a relatively high energy barrier for this uncatalyzed pathway. mdpi.com

Alcohol-Catalyzed Mechanism: Additional alcohol molecules can act as a bridge, facilitating proton transfer in a cyclic transition state. This multimolecular mechanism generally has a significantly lower activation barrier. kuleuven.bemdpi.com

Solvent-Mediated Pathways: The effect of the solvent can be modeled using either implicit continuum models (like PCM or SMD) or explicit solvent molecules to understand its role in stabilizing intermediates and transition states. researchgate.netmdpi.comacs.org

These studies typically use high-level ab initio methods or DFT to accurately map out the energetic landscape of the reaction. researchgate.netmdpi.com

A critical aspect of modeling reaction mechanisms is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For the reaction of this compound with an alcohol, computational methods can locate the TS structure and calculate its energy. Analysis reveals that the addition of the alcohol's hydroxyl group typically occurs across the N=C bond of the isocyanate. kuleuven.be In alcohol-catalyzed pathways, the transition state is often a six- or eight-membered ring involving two or three alcohol molecules, respectively. kuleuven.bemdpi.com These cyclic transition states lower the activation energy by providing an efficient pathway for proton transfer. mdpi.com

Table 3: Representative Calculated Activation Energies for Isocyanate-Alcohol Reactions The values are based on published computational studies of similar alkyl isocyanates and serve as a general guide.

Reaction PathwayComputational ModelTypical Activation Energy (kJ/mol)
Uncatalyzed (1 Isocyanate + 1 Alcohol)G4MP2/SMD>100
Alcohol Catalysis (1 Isocyanate + 2 Alcohols)G4MP2/SMD30 - 50
Isocyanate Excess (2 Isocyanates + 1 Alcohol)G4MP2/SMD50 - 70 mdpi.comresearchgate.net

Molecular Dynamics Simulations for Solute-Solvent Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to investigate the behavior of a molecule in a bulk solvent environment over time. nih.gov MD simulations model the motions and interactions of a large ensemble of molecules based on classical force fields.

For this compound, MD simulations can provide detailed insights into its solvation structure and dynamics in various solvents. Key properties that can be extracted from these simulations include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. mdpi.com For example, an RDF could show the organization of polar solvent molecules around the polar N=C=O group versus the nonpolar alkyl chain.

Solvation Shell Structure: Analysis of the first solvation shell reveals the number, orientation, and residence time of solvent molecules immediately surrounding the solute.

Hydrogen Bonding: In protic solvents like alcohols, MD simulations can quantify the extent and lifetime of hydrogen bonds between the solvent and the nitrogen or oxygen atoms of the isocyanate group. consensus.app

Interaction Energies: The simulations can calculate the energetic contributions of different types of interactions (e.g., van der Waals, electrostatic) between the solute and solvent. consensus.app

These simulations are crucial for understanding how the solvent influences the reactivity and conformational preferences of this compound. rsc.org

Table 4: Information Obtainable from MD Simulations of this compound in a Solvent

Simulation OutputDerived InformationScientific Insight
Radial Distribution Function (g(r))Structure of solvation shells around the NCO group and alkyl chain.Reveals how polar and non-polar parts of the solute organize the surrounding solvent.
Coordination NumberAverage number of solvent molecules in the first solvation shell.Quantifies the immediate solvent environment.
Hydrogen Bond Autocorrelation FunctionAverage lifetime of hydrogen bonds between solute and solvent.Indicates the strength and dynamics of specific solute-solvent interactions. consensus.app
Solute-Solvent Interaction EnergyThermodynamic favorability of solvation.Helps explain solubility and the solvent's effect on reaction energetics. consensus.app

Modeling Interactions in Solution

The interactions of this compound in a solution are governed by a combination of factors inherent to its molecular structure: the polar isocyanate group and the nonpolar, sterically demanding tertiary-hexyl group. Modeling these interactions is key to understanding its reactivity, solubility, and aggregation behavior.

Force Field Development and Application: Molecular mechanics simulations, which rely on force fields to describe the potential energy of a system, are a primary tool for modeling large systems in solution. While many standard force fields were not initially parameterized specifically for the isocyanate group, recent efforts have led to the development of more accurate parameters. For instance, specialized force fields have been developed to better reproduce the physical properties of aliphatic isocyanates, showing significant improvement over generalized force fields in predicting densities, viscosities, and enthalpies of vaporization. These improvements stem from a more accurate description of intermolecular interactions.

Quantum Chemical Calculations: Quantum chemical methods, such as Density Functional Theory (DFT), are employed to provide a more detailed understanding of the electronic structure and intermolecular interactions. DFT calculations have been used to investigate the dimerization and trimerization of alkyl isocyanates. These studies reveal the nature of the interactions driving these associations.

For branched isocyanates like this compound, a key consideration is the steric hindrance provided by the bulky tertiary-hexyl group. Computational studies on various alkyl-substituted isocyanates have shown that branched alkyl chains can significantly impact the thermodynamics of association. For example, the cyclotrimerization to form isocyanurates is less favorable for tertiary alkyl isocyanates compared to their linear counterparts. This is attributed to the steric strain and deformation of the resulting isocyanurate ring, which destabilizes the trimer. This suggests that in solution, this compound would have a reduced tendency to form cyclic trimers compared to linear hexyl isocyanate.

The table below summarizes the calculated impact of alkyl chain branching on the cyclotrimerization energy of isocyanates, providing a comparative view of how a tertiary structure, such as that in this compound, might behave.

Isocyanate Substituent Type Effect on Cyclotrimerization Enthalpy Reasoning
n-alkyl (linear)More negative (more favorable)Stabilizing dispersion interactions between the alkyl chains.
Secondary alkylLess negative (less favorable)Increased steric hindrance leading to ring deformation in the trimer.
Tertiary alkylLeast negative (least favorable)Significant steric strain causing substantial destabilization of the isocyanurate ring.

This table is generated based on general findings for alkyl isocyanates and provides a qualitative prediction for this compound.

Simulations of Isocyanate Dynamics

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful techniques used to study the dynamic behavior of molecules in solution. These simulations can provide information on conformational changes, diffusion, and the formation and dissolution of molecular aggregates over time.

For this compound, a key aspect of its dynamics to investigate would be the rotational and conformational flexibility of the tertiary-hexyl group and its influence on the presentation of the reactive isocyanate group to the solvent and potential reactants. The bulky nature of the tertiary alkyl group would be expected to slow down the rotational dynamics of the molecule and influence the local solvent structure around the isocyanate moiety.

Simulations could also elucidate the dynamics of small aggregate formation in solution. While stable trimer formation is less likely, transient dimers or other small, loosely associated clusters might form. MD simulations could track the lifetime and geometry of these transient species, providing insight into the initial steps of potential reactions in solution.

The parameters used in such simulations are critical for their accuracy. The table below lists typical components of a force field that would be necessary for simulating the dynamics of this compound.

Force Field Component Description Relevance to this compound
Bond StretchingDescribes the energy required to stretch or compress a covalent bond.Defines the geometry of the N=C=O group and the C-N and C-C bonds.
Angle BendingDescribes the energy required to bend the angle between three bonded atoms.Important for the geometry around the tertiary carbon and the C-N=C angle.
Torsional (Dihedral) AnglesDescribes the energy associated with rotation around a bond.Crucial for modeling the conformational flexibility of the tertiary-hexyl group.
Non-bonded Interactions (van der Waals and Electrostatic)Describes the interactions between atoms that are not directly bonded.Governs how the molecule interacts with solvent molecules and other isocyanate molecules.

Future computational studies focusing specifically on this compound would be invaluable in providing a more precise, quantitative understanding of its behavior in solution and its unique dynamics imparted by its tertiary structure.

Future Research Directions and Potential Academic Impact

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The conventional synthesis of isocyanates often relies on the use of highly toxic phosgene (B1210022). nih.gov A primary focus of future research will be the development of phosgene-free, sustainable synthetic pathways to 2-isocyanato-2-methylpentane (B6189176). This aligns with the broader green chemistry initiative to create safer and more environmentally benign industrial processes. nih.gov

Promising research avenues include:

Catalytic Carbonylative Approaches: Investigating the direct carbonylation of the corresponding tertiary amine or nitro compound, which would represent a more atom-economical route. tri-iso.com

Rearrangement Reactions: Optimizing conditions for the Curtius, Hofmann, or Lossen rearrangements starting from carboxylic acid derivatives. These routes offer well-established, phosgene-free alternatives. rwth-aachen.de A notable method for tertiary alkyl isocyanates involves the zinc iodide-catalyzed reaction of tertiary alkanoyl chlorides with trimethylsilyl (B98337) azide (B81097), which could be adapted for this compound.

Bio-based Feedstocks: A significant long-term goal is the synthesis of this compound and related structures from renewable biomass sources. rsc.orgwikipedia.org This involves developing pathways from bio-derived molecules to the necessary precursors, contributing to a more sustainable chemical industry. nih.gov

The academic impact of this research lies in establishing greener, safer, and potentially more cost-effective methods for producing sterically hindered isocyanates, thereby expanding their accessibility for various applications.

Synthetic ApproachPrecursorKey FeaturesSustainability Aspect
Zinc Iodide Catalyzed Reaction Tertiary Alkanoyl ChloridePhosgene-free, specific for tertiary isocyanates.Avoids highly toxic reagents.
Curtius Rearrangement Carboxylic AcidMild, one-pot potential, broad substrate scope. rwth-aachen.dePhosgene-free. rwth-aachen.de
Reductive Carbonylation Nitro CompoundPotential for direct synthesis, palladium catalysis.Atom-economical.
Bio-based Synthesis Lignin, CarbohydratesUtilizes renewable feedstocks. rsc.orgReduces reliance on fossil fuels. rsc.orgwikipedia.org

Development of Specialized Reagents and Ligands

The steric hindrance of the tertiary isocyanate group in this compound dictates its reactivity, necessitating the development of highly specialized catalysts and reagents for controlled transformations.

Future research in this domain will likely concentrate on:

Organocatalysis: Designing novel organic catalysts, such as N-heterocyclic carbenes (NHCs), amidines, guanidines, and specific organic acids, that can effectively activate the sterically hindered isocyanate group for reactions like urethane (B1682113) formation. acs.org The goal is to develop catalysts that are not only efficient but also avoid the use of toxic heavy metals.

Metal-Ligand Complexes: Exploring transition metal catalysts (e.g., based on zirconium, titanium, or lanthanides) with tailored ligand systems. mdpi.com Ligands such as Schiff bases, pyridine-oximes, or amidinates can be designed to modulate the steric and electronic environment around the metal center, allowing for precise control over polymerization or other addition reactions.

Latent Catalysts: Creating catalysts that remain dormant until activated by an external stimulus, such as heat or light. This would enable greater control over reaction initiation and pot life in applications like coatings and adhesives, which is particularly important for managing the reactivity of isocyanates.

The academic impact will be a more profound understanding of structure-activity relationships in the catalysis of sterically hindered isocyanates. This knowledge can lead to the creation of highly selective and efficient catalytic systems for a broad range of chemical transformations.

Integration into Advanced Polymer Architectures and Functional Materials

The unique structure of this compound makes it an intriguing building block for advanced polymers with tailored properties. Its tertiary alkyl nature can impart specific characteristics to the polymer backbone.

Key areas for future investigation include:

Self-Healing Polymers: Incorporating this compound into polymer networks to create self-healing materials. The isocyanate group can be encapsulated and, upon damage to the material, released to react with atmospheric moisture or embedded coreactants to repair the damaged area. nih.govillinois.edu The steric hindrance may influence the reaction rate, allowing for a more controlled healing process.

Stimuli-Responsive Materials: Designing polymers that change their properties in response to external stimuli like temperature, pH, or light. researchgate.netrsc.org The urethane linkages formed from this isocyanate could be engineered to be reversible, leading to materials that can be reshaped, recycled, or exhibit shape-memory effects.

High-Performance Polyurethanes: Investigating how the incorporation of this sterically bulky group affects the thermal stability, mechanical properties, and degradation resistance of polyurethanes. mdpi.com The tertiary structure may disrupt chain packing, leading to materials with unique viscoelastic properties.

The academic impact of this research will be the development of a new class of functional materials with programmed responsiveness and enhanced durability, expanding the toolbox for materials scientists and engineers.

Polymer ArchitecturePotential ApplicationRole of this compound
Self-Healing Networks Coatings, CompositesEncapsulated reactive group for crack repair. nih.govillinois.edu
Stimuli-Responsive Polymers Smart Devices, AdhesivesReversible linkages for tunable properties. researchgate.netrsc.org
High-Performance Polyurethanes Elastomers, FoamsSteric bulk to modify thermal and mechanical properties. mdpi.com

Theoretical Predictions Guiding Experimental Design

Computational chemistry and molecular modeling are powerful tools that can accelerate the development and understanding of materials based on this compound.

Future theoretical research should focus on:

Reaction Mechanism and Reactivity Studies: Employing Density Functional Theory (DFT) to model the reaction pathways for the synthesis of this compound and its subsequent reactions. mdpi.com Such studies can elucidate the role of catalysts and predict the influence of steric hindrance on reaction barriers and kinetics.

Thermochemical Properties: Computational investigations into the thermochemistry of reactions involving this isocyanate, such as its cyclotrimerization to form isocyanurates, can provide valuable insights. Studies have shown that tertiary alkyl-substituted isocyanates exhibit lower negative cyclotrimerization enthalpy changes, suggesting different stability and reactivity profiles compared to their linear counterparts. rsc.orgresearchgate.net

Polymer Property Prediction: Using molecular dynamics (MD) simulations to predict the macroscopic properties of polymers incorporating this compound. nih.govmdpi.com These simulations can model how the bulky side group affects chain conformation, glass transition temperature, and mechanical strength, thereby guiding the design of new materials with desired characteristics.

The academic impact will be the creation of robust predictive models that can guide experimental efforts, reducing the need for extensive trial-and-error synthesis and characterization, and leading to a more efficient and targeted approach to materials discovery.

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